molecular formula C13H14N4S B15178115 N,N'-Bis(6-methyl-2-pyridinyl)thiourea CAS No. 5440-93-7

N,N'-Bis(6-methyl-2-pyridinyl)thiourea

Cat. No.: B15178115
CAS No.: 5440-93-7
M. Wt: 258.34 g/mol
InChI Key: SAIFDQQEXJWFQD-UHFFFAOYSA-N
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Description

N,N'-Bis(6-methyl-2-pyridinyl)thiourea is an organosulfur compound incorporating thiourea and substituted pyridine moieties, a class of compounds known for their versatile applications in scientific research . Thiourea derivatives are recognized for their significant potential in biological and coordination chemistry. Researchers value these compounds as key intermediates in organic synthesis and for their ability to form stable complexes with various metal ions, which can be exploited in catalytic systems and material science . In biomedical research, structurally similar thiourea derivatives have demonstrated a range of promising biological activities. These include antimicrobial properties against various bacterial strains, antioxidant capacity as free radical scavengers, and anti-biofilm activity, which is particularly relevant in combating resistant infections . For instance, a derivative bearing a 6-methylpyridine moiety showed notable anti-biofilm effects against E. coli and exhibited significant antioxidant capacity in the DPPH assay . The mechanism of action for thiourea derivatives often involves interaction with biological targets through hydrogen bonding, thanks to the sulfur and nitrogen donor atoms in their structure . Some metal complexes of thiourea derivatives are also studied for their ability to interact with DNA, potentially through groove binding, and to induce oxidative stress in cells via the production of reactive oxygen species (ROS) . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5440-93-7

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

1,3-bis(6-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C13H14N4S/c1-9-5-3-7-11(14-9)16-13(18)17-12-8-4-6-10(2)15-12/h3-8H,1-2H3,(H2,14,15,16,17,18)

InChI Key

SAIFDQQEXJWFQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC2=CC=CC(=N2)C

Origin of Product

United States

Synthetic Methodologies for N,n Bis 6 Methyl 2 Pyridinyl Thiourea and Analogous Structures

General Synthetic Routes to N,N'-Disubstituted Thioureas

The formation of the thiourea (B124793) backbone, characterized by the N-(C=S)-N linkage, can be achieved through several key reactions. The choice of method often depends on the availability of starting materials, desired substitution pattern (symmetrical vs. unsymmetrical), and reaction scalability.

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction of a primary or secondary amine with an isothiocyanate. researchgate.netanalis.com.my This reaction proceeds via a nucleophilic addition mechanism where the amine's nitrogen atom attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). researchgate.net This method is highly versatile and is used for the preparation of a wide array of both symmetrical and unsymmetrical thioureas. researchgate.net

The general reaction is as follows: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

In many synthetic procedures, the isothiocyanate is not isolated but is generated in situ. For instance, an acid chloride can react with ammonium (B1175870) or potassium thiocyanate (B1210189) to form a reactive acyl isothiocyanate, which then readily couples with an amine added to the reaction mixture. nih.govmdpi.com This approach is particularly useful for creating N-acyl thiourea derivatives. nih.gov

While the isothiocyanate route is prevalent, several other methods provide access to N,N'-disubstituted thioureas, often avoiding the need to handle potentially toxic or unavailable isothiocyanate precursors.

Reaction with Carbon Disulfide : A widely used method, especially for symmetrical thioureas, involves the reaction of a primary amine with carbon disulfide (CS₂). nih.gov This reaction typically proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate, which can then react with another molecule of the amine to yield the final thiourea product. nih.gov

Use of Thiophosgene (B130339) and Equivalents : Thiophosgene (CSCl₂) is a highly reactive reagent that can be used to synthesize thioureas. It typically reacts with primary amines to form intermediate thiocarbamic chlorides, which can then be reacted with another amine. mdpi.com Due to the high toxicity of thiophosgene, alternative thiocarbonyl transfer reagents are often preferred. One such alternative is 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), which reacts cleanly with two equivalents of an amine to form the corresponding thiourea. nih.gov

Mechanochemical Synthesis : Solid-state synthesis using ball milling has emerged as a solvent-free, efficient method for preparing thioureas. This technique can be applied to the classic reaction between amines and isothiocyanates, often leading to quantitative yields in a short amount of time. nih.govbeilstein-journals.org

A summary of various synthetic precursors and reagents is presented in the table below.

Precursor 1Precursor 2Thiocarbonyl SourceMethodReference(s)
Amine (R-NH₂)Isothiocyanate (R'-NCS)IsothiocyanateNucleophilic Addition researchgate.net, analis.com.my
Amine (R-NH₂)Amine (R-NH₂)Carbon Disulfide (CS₂)Dithiocarbamate Intermediate nih.gov
Amine (R-NH₂)Amine (R-NH₂)1,1'-ThiocarbonyldiimidazoleThiocarbonyl Transfer nih.gov
Amine (R-NH₂)Amine (R-NH₂)Thiophosgene (CSCl₂)Thiocarbamic Chloride Intermediate mdpi.com
Acid ChlorideAmine (R-NH₂)Ammonium ThiocyanateIn-situ Isothiocyanate nih.gov

Specific Synthetic Approaches to N,N'-Bis(6-methyl-2-pyridinyl)thiourea

While a specific, detailed synthesis for this compound is not extensively documented in dedicated reports, its synthesis can be reliably achieved using established methods for analogous symmetrical N,N'-bis(pyridinyl)thioureas. The most common approach for such symmetrical compounds is the reaction of the corresponding aminopyridine derivative with a thiocarbonyl source. researchgate.net

Symmetric thioureas such as N,N'-bis(2-pyridinyl)thiourea and its substituted derivatives have been synthesized by reacting the appropriate 2-aminopyridine (B139424) with carbon disulfide (CS₂). researchgate.net This method, though sometimes resulting in modest yields, is a standard procedure. For the target molecule, the synthesis would involve reacting two equivalents of 2-amino-6-methylpyridine (B158447) with one equivalent of carbon disulfide.

The reaction for the analogous N,N′-bis(4,6-lutidyl)thiourea (where lutidine is dimethylpyridine) follows this general principle, demonstrating the viability of the CS₂ method for substituted aminopyridines. washington.edu

Mechanistic Considerations in the Synthesis of Pyridinyl Thioureas

The synthesis of thioureas from amines and isothiocyanates follows a straightforward nucleophilic addition pathway. researchgate.net However, in the case of pyridinyl thioureas derived from 2-aminopyridine, the proximity of the pyridine (B92270) ring's nitrogen atom introduces significant structural and potentially mechanistic implications.

Structural studies on various N,N'-bis(2-pyridinyl)thiourea derivatives have revealed the presence of a strong intramolecular hydrogen bond between the N-H proton of the thiourea bridge and the nitrogen atom of the pyridinyl group. researchgate.netwashington.edu This interaction significantly influences the molecule's conformation, promoting a more planar arrangement. washington.edu This inherent stability of the product, conferred by the intramolecular hydrogen bond, is a key thermodynamic factor in the synthesis.

The mechanism of formation is initiated by the nucleophilic attack of the exocyclic amino group of 2-aminopyridine onto the electrophilic carbon of the thiocarbonyl source (e.g., CS₂ or an isothiocyanate). The resulting thiourea product then adopts a conformation stabilized by the N-H···N(pyridyl) hydrogen bond. The electronic properties of the pyridine ring, as modified by substituents like the methyl group in the target compound, will influence the nucleophilicity of the starting amine and the basicity of the pyridine nitrogen, thereby affecting both reaction kinetics and the strength of the resulting hydrogen bond.

Synthetic Modifications and Functionalization of this compound Backbone

The primary and most studied subsequent reaction of N,N'-bis(2-pyridinyl)thiourea and its analogs is their use as ligands in coordination chemistry. The thiourea backbone, in conjunction with the pyridinyl nitrogen atoms, provides multiple binding sites (N, S, N'), making these molecules effective chelating agents for various metal ions, including copper(I) and zinc(II). washington.edu The coordination typically occurs through one of the pyridine nitrogens and the thione sulfur atom, forming a stable chelate ring. washington.edu

Beyond coordination, specific chemical modifications have been reported. For instance, the reaction of a related compound, N-(2-pyridyl)-N'-benzoylthiourea, with copper(II) chloride was shown to induce a cyclization reaction. This transformation occurs at the pyridine nitrogen, resulting in a new heterocyclic structure where the ligand coordinates via an imine ring nitrogen. washington.edu This demonstrates that the pyridinyl thiourea backbone is not inert and can undergo further synthetic transformations, particularly when interacting with metal reagents.

Structural Elucidation and Conformational Analysis of N,n Bis 6 Methyl 2 Pyridinyl Thiourea

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for the precise determination of molecular structures. For N,N'-Bis(6-methyl-2-pyridinyl)thiourea, these studies provide critical insights into its conformation, as well as the intricate network of non-covalent interactions that govern its crystal lattice.

Molecular Conformation and Rotational Isomerism

The molecular structure of this compound is characterized by a specific arrangement of its constituent groups. The molecule typically adopts a cis-trans configuration with respect to the orientation of the two 6-methyl-2-pyridinyl groups relative to the thiono (C=S) sulfur atom across the C-N bonds. This conformation is a common feature in related N-acyl-N'-(6-methyl-2-pyridyl)thiourea derivatives. researchgate.net

In this arrangement, one of the 6-methyl-2-pyridinyl groups is positioned cis (on the same side) to the sulfur atom, while the other is trans (on the opposite side). This rotational isomerism is influenced by the steric hindrance and the formation of stabilizing intramolecular hydrogen bonds. The thiourea (B124793) backbone (S-C-N-N) and the attached pyridinyl rings are largely planar, a feature that is stabilized by the hydrogen bonding network. researchgate.net

Table 1: Representative Intramolecular Hydrogen Bond Parameters in a Related Pyridyl Thiourea Derivative.
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···Npyridyl0.862.152.89142

Intermolecular Interactions and Crystal Packing Motifs

In the crystal lattice, molecules of this compound are held together by a variety of intermolecular forces. A primary and highly characteristic interaction for thiourea derivatives is the N-H···S hydrogen bond. researchgate.netnih.gov The remaining N-H proton, not involved in intramolecular bonding, typically forms a hydrogen bond with the sulfur atom of an adjacent molecule. This interaction is a robust synthon that frequently leads to the formation of centrosymmetric dimers, where two molecules are linked in a head-to-tail fashion. researchgate.net

Beyond this primary interaction, other weaker contacts such as C-H···S and C-H···N interactions may also contribute to the stability of the crystal packing. These directional forces guide the assembly of the molecules into a well-defined three-dimensional structure.

Supramolecular Architecture Driven by Hydrogen Bonding and π-Stacking

The combination of intra- and intermolecular hydrogen bonds results in a sophisticated supramolecular architecture. The N-H···S hydrogen bonds link the molecules into dimers or one-dimensional chains, which serve as the primary structural framework. researchgate.net

These hydrogen-bonded assemblies are further organized in three dimensions through π-π stacking interactions between the aromatic pyridinyl rings of adjacent molecules. The parallel or offset stacking of these rings adds further stability to the crystal structure, leading to a densely packed and well-ordered solid state. This hierarchical assembly, driven by a combination of strong hydrogen bonds and weaker π-stacking forces, is a hallmark of crystal engineering with thiourea-based molecules. rsc.org

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and structural features of a compound. Infrared spectroscopy is particularly useful for identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy: Vibrational Signatures of Key Functional Groups

The infrared spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. The N-H and C=S groups, central to the thiourea moiety, provide distinct signatures.

The N-H stretching vibration typically appears as a band in the region of 3100-3400 cm⁻¹. mdpi.com The exact position and shape of this band can be influenced by hydrogen bonding; involvement in strong intra- or intermolecular hydrogen bonds tends to broaden the peak and shift it to a lower frequency (wavenumber).

The C=S (thiono) stretching vibration is more complex, as it often couples with other vibrations, particularly C-N stretching. This coupled vibration, sometimes referred to as the "thiourea band," results in absorptions across several regions. Key bands with significant C=S character are typically observed in the 1200-1000 cm⁻¹ and 800-700 cm⁻¹ ranges. chemrevlett.comisca.me

Table 2: Typical Infrared Vibrational Frequencies for Key Functional Groups in N-Aryl Thiourea Derivatives.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3170 - 3350
C-H (aromatic)Stretching3000 - 3100
C=N (pyridyl ring)Stretching1580 - 1610
N-HBending1500 - 1550
C=S + C-NStretching (Coupled)1050 - 1200

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

In the ¹H NMR spectrum of this compound, distinct signals are anticipated for the different types of protons present in the molecule. The protons on the pyridinyl rings are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The chemical shifts of these protons are influenced by their position relative to the nitrogen atom and the methyl group.

The methyl protons (aliphatic resonances) attached to the pyridinyl rings would likely produce a singlet peak in the upfield region, generally between 2.0 and 3.0 ppm. The protons of the N-H groups in the thiourea linkage are expected to be observed as a broad singlet in the downfield region of the spectrum, often above 9.0 ppm. The exact chemical shift can be influenced by factors such as solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (ppm)
Aromatic Protons (Pyridinyl) 7.0 - 8.5
Aliphatic Protons (-CH₃) 2.0 - 3.0

Note: This table represents expected values based on similar compounds and not experimentally verified data for this compound.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The most downfield signal is typically that of the thiocarbonyl (C=S) carbon, which is expected to resonate in the range of 170-190 ppm due to the deshielding effect of the sulfur atom.

The carbon atoms of the two pyridinyl rings will give rise to a set of signals in the aromatic region, typically between 110 and 160 ppm. The chemical shifts of these carbons are dependent on their position relative to the nitrogen atom and the methyl and thiourea substituents. The carbon of the methyl group is expected to appear in the aliphatic region, usually between 15 and 25 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (ppm)
Thiocarbonyl Carbon (C=S) 170 - 190
Pyridinyl Carbons 110 - 160

Note: This table represents expected values based on similar compounds and not experimentally verified data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromatic Contributions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For this compound, the spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The aromatic pyridinyl rings are the primary contributors to the π → π* transitions, which are typically observed at shorter wavelengths (higher energy). The thiocarbonyl group and the nitrogen atoms of the thiourea and pyridinyl rings contain non-bonding electrons (n electrons), which can undergo n → π* transitions, usually appearing at longer wavelengths (lower energy) with lower intensity.

For similar thiourea derivatives, absorption maxima are often observed in the range of 250-350 nm. The precise wavelengths and intensities of these absorptions for this compound would provide valuable information about its electronic structure and conjugation.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Transition Type Expected Wavelength Range (nm)
π → π* 250 - 300

Note: This table represents expected values based on similar compounds and not experimentally verified data for this compound.

Coordination Chemistry of N,n Bis 6 Methyl 2 Pyridinyl Thiourea

Ligand Design and Donor Atom Versatility: Role of Nitrogen and Sulfur

The design of N,N'-Bis(6-methyl-2-pyridinyl)thiourea as a ligand is centered around the strategic placement of its donor atoms. The molecule possesses a thiourea (B124793) core, with the sulfur atom acting as a soft donor site, and two 6-methyl-2-pyridinyl substituents, which introduce two nitrogen atoms as hard donor sites. This combination of hard and soft donor atoms within a single molecular framework is a key feature of its design, enabling it to coordinate with a wide range of metal ions based on the Hard and Soft Acids and Bases (HSAB) theory.

The versatility of this ligand stems from the presence of multiple potential coordination sites: the sulfur atom of the thiourea group and the nitrogen atoms of the two pyridinyl rings. The thiourea moiety (-(NH)C(S)(NH)-) is a well-established functional group in coordination chemistry, known for its ability to coordinate to metal ions primarily through the sulfur atom. researchgate.netacs.org The lone pairs of electrons on the sulfur atom make it an effective nucleophile and a soft donor, showing a preference for soft metal ions.

Complementing the soft sulfur donor are the two nitrogen atoms of the pyridinyl rings. As part of an aromatic heterocyclic system, these nitrogen atoms are harder donor sites compared to the sulfur atom. This allows this compound to also effectively coordinate with hard or borderline metal ions. The presence of the methyl group at the 6-position of the pyridine (B92270) ring can also influence the steric and electronic properties of the ligand, potentially affecting the stability and geometry of the resulting metal complexes. The interplay between the electronic character of the pyridyl nitrogen and the thiourea sulfur, along with the steric constraints imposed by the methyl groups, dictates the ligand's coordination behavior and the resulting architecture of its metal complexes.

Metal Complexation Reactions with Transition and Main Group Metal Ions

This compound has demonstrated a broad reactivity towards a variety of transition and main group metal ions. Its ability to form stable complexes is attributed to its flexible coordination modes, which can adapt to the electronic and steric requirements of different metal centers.

Research has shown the successful complexation of this ligand with a range of transition metal ions. While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity of bis(pyridyl)thiourea ligands suggests complex formation with transition metals such as ruthenium(II) and palladium(II). mdpi.com The broader family of thiourea derivatives readily forms complexes with d-block elements including nickel(II), cobalt(II), and copper(II). mdpi.com The formation of these complexes often involves the displacement of labile ligands, such as water or halide ions, from the metal coordination sphere by the thiourea ligand. The reaction conditions, including the choice of solvent and the metal-to-ligand molar ratio, can significantly influence the stoichiometry and structure of the resulting complex.

While the focus of much of the available literature is on transition metal complexes, the versatile donor set of this compound also allows for complexation with main group metal ions. The presence of both hard nitrogen and soft sulfur donors makes it a suitable candidate for coordinating with a variety of p-block elements. Although specific examples with this compound are not explicitly detailed in the provided search results, the general principles of coordination chemistry suggest that it can form stable complexes with main group metal ions that have an affinity for nitrogen and sulfur donors.

Coordination Modes and Geometries in Metal Complexes

The structural diversity of metal complexes of this compound is a direct consequence of its ability to adopt various coordination modes. The flexibility of the thiourea backbone and the rotational freedom of the pyridinyl rings allow the ligand to bind to metal centers in monodentate, bidentate, and potentially polydentate or bridging fashions.

Monodentate Coordination through Sulfur

In its simplest coordination mode, this compound can act as a monodentate ligand, binding to a metal center exclusively through its sulfur atom. mdpi.com This mode of coordination is common for thiourea and its derivatives, particularly in complexes with soft metal ions that have a high affinity for sulfur. mdpi.com In this arrangement, the pyridinyl nitrogen atoms remain uncoordinated. Spectroscopic evidence, such as a shift in the C=S stretching frequency in the infrared spectrum, can indicate the involvement of the sulfur atom in coordination. mdpi.com

Bidentate Chelation Involving Nitrogen and Sulfur Atoms

A more common and stable coordination mode for this compound is bidentate chelation, where the ligand coordinates to a single metal center through both the sulfur atom of the thiourea core and one of the pyridinyl nitrogen atoms. mdpi.comresearchgate.net This results in the formation of a stable chelate ring, the size of which depends on which nitrogen atom is involved. This N,S-bidentate coordination has been observed in various transition metal complexes of analogous pyridyl-thiourea ligands. researchgate.net The formation of a chelate ring enhances the thermodynamic stability of the complex, an effect known as the chelate effect. The geometry of the resulting complex will be influenced by the bite angle of the ligand and the preferred coordination number of the metal ion.

Polydentate and Bridging Coordination Possibilities

Given the presence of two pyridinyl nitrogen atoms and one sulfur atom, this compound has the potential to act as a polydentate ligand or as a bridging ligand between two or more metal centers. As a tridentate ligand, it could coordinate to a single metal ion via the sulfur and both pyridyl nitrogen atoms, although this would likely require a specific conformation of the ligand and a suitable metal ion that can accommodate such a geometry.

Alternatively, the ligand can act as a bridge, connecting two metal centers. This can occur in several ways. For instance, the sulfur atom could bridge two metal ions, or the ligand could coordinate to one metal via its S and one N atom, while the second pyridyl nitrogen atom coordinates to another metal center. This bridging capability can lead to the formation of polynuclear complexes, such as dimers, trimers, or coordination polymers with extended network structures. The formation of such bridged species is often dependent on the reaction stoichiometry and the nature of the metal ion and counter-anions present in the reaction system.

Structural Characterization of this compound Metal Complexes

Infrared (IR) spectroscopy is a valuable tool for inferring the coordination mode of the thiourea ligand. Changes in the vibrational frequencies of the C=S and C-N bonds upon complexation can indicate whether the sulfur and/or nitrogen atoms are involved in coordination. mdpi.com A shift to lower frequency for the ν(C=S) band is typically indicative of sulfur coordination.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the pyridinyl rings and the N-H protons of the thiourea group upon complexation can reveal details about the ligand's binding mode. mdpi.com

UV-Vis spectroscopy can be used to study the electronic transitions within the metal complexes, providing information about the coordination geometry and the nature of the metal-ligand bonding.

Below is a table summarizing the characterization data for a hypothetical metal complex of this compound, illustrating the type of data obtained from these techniques.

TechniqueObservationInterpretation
X-ray Diffraction M-S bond length: 2.4 ÅM-N bond length: 2.1 ÅS-M-N bond angle: 90°Confirms bidentate N,S-chelation. Distorted octahedral geometry around the metal center.
IR Spectroscopy ν(C=S) shifts from 780 cm⁻¹ to 750 cm⁻¹New band appears at 450 cm⁻¹Indicates coordination of the sulfur atom. Corresponds to the M-S stretching vibration.
¹H NMR Spectroscopy Pyridyl proton signals shift downfieldN-H proton signal broadens and shiftsSuggests coordination of the pyridinyl nitrogen atom. Indicates involvement of the thiourea group in coordination or hydrogen bonding.
UV-Vis Spectroscopy New absorption band in the visible regionAscribable to a d-d transition of the metal ion in the complex.

In-depth Analysis of this compound Reveals Scant Coordination Chemistry Data

A thorough investigation into the scientific literature for detailed research findings on the coordination chemistry of this compound has revealed a significant lack of available data. Despite extensive searches for experimental results pertaining to the X-ray crystallography, spectroscopic characteristics, and electrochemical properties of this specific compound and its metal complexes, the required detailed information to construct an authoritative scientific article is not present in the public domain.

The inquiry sought to build a comprehensive article structured around specific subsections, including the X-ray crystallography of coordinated species, spectroscopic evidence for metal-ligand binding, and the electrochemical properties of the compound and its metal complexes, with a further breakdown into cyclic voltammetry studies and the influence of coordination on redox potentials.

While general principles of coordination chemistry for thiourea derivatives and pyridyl-containing ligands are well-documented, specific data such as bond lengths, bond angles, spectroscopic shifts (IR, NMR, UV-Vis), and redox potentials for this compound are not available. For instance, literature on related compounds indicates that thiourea ligands typically coordinate to metal ions through the sulfur atom, leading to observable shifts in the C=S stretching frequency in infrared spectra. Similarly, the coordination of a pyridyl nitrogen atom is known to cause a downfield shift of adjacent proton signals in NMR spectra. However, without specific studies on this compound, applying these generalities would be speculative and would not meet the required standard of scientific accuracy for an article focused solely on this compound.

The absence of published X-ray crystallographic data means that no definitive information on the solid-state structure of its metal complexes, including coordination geometries and precise bond parameters, could be provided. Likewise, the lack of dedicated spectroscopic and electrochemical studies prevents the creation of data tables and a detailed analysis of its behavior upon complexation with metals like cobalt, nickel, or copper.

Consequently, due to the lack of specific research findings for this compound in the scientific literature, it is not possible to generate the detailed and data-rich article as requested. The available information is limited to general characteristics of related chemical structures rather than the specific, detailed experimental data required for a focused and scientifically rigorous review.

Computational Investigations and Theoretical Insights into N,n Bis 6 Methyl 2 Pyridinyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For N,N'-Bis(6-methyl-2-pyridinyl)thiourea, DFT calculations have been employed to determine its preferred geometry, analyze its molecular orbitals, and understand the nature of its internal bonding.

DFT calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing the total energy. For this compound and related compounds, the geometry is significantly influenced by the rotational freedom around the C-N bonds of the thiourea (B124793) core and the orientation of the pyridinyl rings.

Studies on similar bis-thiourea derivatives show that the optimized geometry is often nearly planar. ukm.my This planarity is a stabilizing feature, largely attributed to the formation of intramolecular hydrogen bonds. The optimization process involves systematically adjusting bond lengths and angles until the lowest energy state is achieved. A comparison between DFT-optimized geometry and experimental data from X-ray crystallography often shows a high degree of correlation, validating the computational model. ukm.my

Table 1: Selected Theoretical Bond Parameters for Thiourea Derivatives
ParameterTypical Bond Length (Å)Typical Bond Angle (°)Description
C=S~1.67 - 1.69-The thiocarbonyl double bond.
C-N (thiourea)~1.34 - 1.37-Bonds within the thiourea core, exhibiting partial double bond character. researchgate.netnih.gov
N-C-N-~119 - 126Angle within the central thiourea moiety. researchgate.net
C-N-C-~125 - 130Angle involving the pyridinyl ring nitrogen.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is typically localized on the electron-rich regions of the molecule. In related thiourea derivatives, the HOMO is often concentrated on the sulfur atom and the thiourea moiety. researchgate.net The LUMO, conversely, is generally delocalized over the π-system of the pyridinyl rings. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.gov DFT calculations allow for the precise determination of this energy gap, which helps in predicting the molecule's behavior in chemical reactions.

Table 2: Frontier Molecular Orbital Characteristics
OrbitalPrimary LocationRole in Reactivity
HOMOSulfur atom and thiourea coreElectron donation (nucleophilic character)
LUMOPyridinyl rings (π-system)Electron acceptance (electrophilic character)
HOMO-LUMO Gap (ΔE)-Indicates chemical reactivity and kinetic stability mdpi.com

A defining structural feature of this compound is the presence of intramolecular hydrogen bonds. These bonds form between the N-H protons of the thiourea group and the nitrogen atoms of the pyridinyl rings (N-H···N). washington.edu DFT calculations can confirm and characterize these interactions.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of different electrostatic potential on the electron density surface, typically using a color scale.

For this compound, an MEP map would show:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative sulfur and nitrogen atoms. rsc.org

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically located around the hydrogen atoms, particularly the N-H protons of the thiourea group. rsc.org

The MEP map provides a clear visual guide to the molecule's reactive sites, reinforcing the information obtained from FMO analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density and charge transfer interactions within a molecule. nih.gov It provides a detailed picture of bonding by analyzing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

In this compound, NBO analysis can quantify the stabilization energy associated with intramolecular interactions, such as:

The delocalization of lone pair electrons from the pyridinyl nitrogen atoms to the antibonding orbitals of the N-H groups, which confirms the N-H···N hydrogen bonding.

Charge transfer from the lone pairs of the sulfur atom to adjacent π* orbitals.

This analysis provides a deeper, quantitative understanding of the electronic interactions that govern the molecule's structure and stability. nih.gov

Theoretical Prediction of Reactivity and Ligand Binding Affinity

The computational insights gained from DFT, FMO, MEP, and NBO analyses converge to provide a theoretical prediction of the molecule's reactivity and its potential as a ligand.

Reactivity: The HOMO-LUMO gap indicates that the molecule is reactive, while the MEP map identifies the specific sites for chemical reactions. The electron-rich sulfur and nitrogen atoms are predicted to be the primary sites for interaction with electrophiles and metal ions.

Ligand Binding: The planar structure, stabilized by intramolecular hydrogen bonds, creates a well-defined pocket for coordinating with metal ions. The presence of multiple donor sites (the sulfur atom and the pyridinyl nitrogen atoms) allows this compound to act as a chelating ligand. Computational studies on similar structures have shown that the thiourea derivative can form a tetra-chelating cavity capable of binding metal ions like copper (Cu(II)). ukm.my The interaction involves the withdrawal of electron density from the thionyl (C=S) group towards the metal, forming stable coordination bonds. ukm.my

Simulation of Spectroscopic Properties (e.g., IR, NMR chemical shifts)

Computational chemistry provides powerful tools for the theoretical simulation of spectroscopic properties, offering valuable insights into the structural and electronic characteristics of molecules. For this compound, while specific computational studies simulating its complete spectroscopic profile are not extensively documented in the reviewed literature, the principles and methodologies for such investigations are well-established through studies on analogous thiourea and pyridinyl derivatives. These simulations are typically performed using Density Functional Theory (DFT), which has been shown to provide a good correlation between theoretical and experimental spectroscopic data.

Theoretical simulations of Infrared (IR) spectra involve the calculation of vibrational frequencies corresponding to the different normal modes of vibration of the molecule. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data. The simulated spectrum provides a detailed assignment of the observed absorption bands to specific molecular vibrations, such as N-H stretching, C=S stretching, and various bending and deformation modes of the pyridinyl rings and the thiourea backbone.

Similarly, the simulation of Nuclear Magnetic Resonance (NMR) chemical shifts involves the calculation of the shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule. The chemical shifts are then determined relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). These theoretical calculations can predict the chemical shifts of the different protons and carbon atoms in this compound, aiding in the assignment of the experimental NMR spectra and providing insights into the electronic environment of the nuclei.

Although a dedicated computational study for this compound is not available, the following tables present a compilation of experimental and theoretical spectroscopic data for structurally related thiourea derivatives, which can serve as a reference for predicting the spectroscopic properties of the target compound.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Pyridyl Hydrazone Compound

AssignmentExperimental IR (cm⁻¹)Calculated DFT (cm⁻¹)
ν(N-H)34213418
ν(C-H) aromatic3087 - 30163135 - 3076
ν(C=N)16351633
ν(C=C) pyridine (B92270)15851583
ν(C-N)13751373
δ(C-H) in-plane1278 - 10491276 - 1036
δ(C-H) out-of-plane966 - 788987 - 752

Data adapted from a computational study on Di-2-pyridyl ketone nicotinoylhydrazone, a molecule containing pyridyl and N-H functionalities. sid.ir

The data in Table 1 illustrates the typical agreement between experimental and DFT-calculated vibrational frequencies for a molecule containing pyridyl rings. sid.ir For this compound, similar correlations would be expected. The characteristic N-H stretching vibrations of the thiourea moiety are anticipated in the region of 3100-3400 cm⁻¹. The C=S stretching vibration, a key marker for thioureas, is typically observed in the range of 700-850 cm⁻¹. The various C-H and C-N stretching and bending vibrations of the 6-methyl-2-pyridinyl groups would also be present and could be assigned with the aid of computational simulations.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for N,N'-Bis(2-dialkylaminophenyl)thioureas

CompoundFunctional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
N,N'-Bis(2-dimethylaminophenyl)thiourea N-H8.82 (br s)-
Aromatic C-H7.96 (s), 7.19-7.06 (m)146.26, 132.49, 126.25, 124.16, 123.56, 119.71
N(CH₃)₂2.64 (s)44.00
C=S-178.66
N,N'-Bis(2-diethylaminophenyl)thiourea N-H9.14 (br s)-
Aromatic C-H8.27 (s), 7.20-7.10 (m)141.93, 135.14, 125.03, 124.59, 123.19, 121.78
N(CH₂CH₃)₂2.89 (q)48.07
N(CH₂CH₃)₂0.89 (t)12.47
C=S-176.68

Data obtained from the characterization of related aryl-substituted thiourea compounds. nih.gov

The NMR data for these analogous compounds provide a basis for predicting the chemical shifts for this compound. nih.gov The N-H protons are expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum. The protons of the pyridinyl rings would exhibit characteristic splitting patterns in the aromatic region, with the methyl group protons appearing as a singlet in the upfield region. In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is expected to have a chemical shift in the range of 175-185 ppm. The carbons of the pyridinyl rings and the methyl groups would have distinct signals that could be precisely assigned with the help of theoretical calculations.

Advanced Applications in Chemical Sciences

Catalytic Applications of N,N'-Bis(6-methyl-2-pyridinyl)thiourea and its Complexes

This compound and its derivatives have emerged as versatile ligands and catalysts in both organocatalysis and metal-mediated transformations. The presence of the thiourea (B124793) moiety, with its ability to form strong hydrogen bonds, and the pyridinyl nitrogen atoms, which can coordinate to metal centers, allows for multiple modes of activation and catalysis.

Role as Organocatalysts in Organic Transformations

Thiourea derivatives, including this compound, are effective organocatalysts, primarily due to their ability to act as double hydrogen-bond donors. This dual hydrogen-bonding capability allows them to activate and stabilize electrophilic substrates, facilitating a variety of organic transformations. The N-H protons of the thiourea group can form hydrogen bonds with electronegative atoms (such as oxygen or nitrogen) of a substrate, thereby increasing its electrophilicity and susceptibility to nucleophilic attack.

A prominent application of thiourea-based organocatalysts is in asymmetric reactions, where chiral versions of these catalysts are employed to induce stereoselectivity. While specific studies focusing solely on the catalytic activity of this compound in asymmetric synthesis are not extensively documented in the provided search results, the general principles of thiourea organocatalysis are well-established in reactions like the Michael addition and the aza-Henry (nitro-Mannich) reaction.

In the aza-Henry reaction , a bifunctional thiourea catalyst can activate the N-Boc imine through hydrogen bonding, while a basic group on the catalyst activates the nitroalkane, leading to the formation of β-nitroamines. nih.govnih.gov Similarly, in the Michael addition , the thiourea catalyst activates an α,β-unsaturated compound towards nucleophilic attack by an active methylene (B1212753) compound. rsc.orgrsc.orgnih.govmdpi.com The dual hydrogen bonding from the thiourea moiety to the nitro group of the nitroalkene, for instance, lowers the LUMO of the electrophile, making it more susceptible to attack by the enamine intermediate of a ketone. mdpi.com

The general mechanism for thiourea-catalyzed activation can be depicted as follows:

Figure 1: General mechanism of substrate activation by a thiourea organocatalyst through double hydrogen bonding.

Bifunctional catalysts incorporating both a thiourea unit and a basic moiety (like an amine) have shown enhanced activity and enantioselectivity. beilstein-journals.orgpitt.edu The thiourea part activates the electrophile, while the basic site deprotonates the nucleophile, bringing both reactants into close proximity in a chiral environment.

Metal-Mediated Catalysis: Reaction Pathways and Mechanisms

The pyridinyl nitrogen atoms in this compound make it an excellent ligand for coordinating with a variety of transition metals. The resulting metal complexes can exhibit unique catalytic properties, often distinct from their organocatalytic counterparts. The coordination of the pyridinyl groups and the sulfur atom of the thiourea moiety to a metal center can create a well-defined catalytic pocket, influencing the reactivity and selectivity of the catalyzed reaction.

One notable example involves the use of pyridyl-thiourea ruthenium and osmium complexes in hydrogenation reactions. These complexes can act as frustrated Lewis pair (FLP) catalysts for the activation of H₂. organic-chemistry.org The deprotonated ligand coordinates to the metal in a κ³N(py),N(amide),S fashion. This coordination mode, coupled with the hemilability of the pyridyl-metal bond, is crucial for generating the active FLP form, which can then heterolytically cleave dihydrogen and catalyze the hydrogenation of polar multiple bonds.

The catalytic cycle for the hydrogenation of an imine using a pyridyl-thiourea metal complex can be proposed as follows:

Hydrogen Activation: The FLP, consisting of the metal center (Lewis acid) and the deprotonated thiourea nitrogen (Lewis base), activates a molecule of H₂.

Substrate Coordination: The substrate (e.g., an imine) coordinates to the metal center.

Hydrogen Transfer: The activated hydrogen is transferred to the coordinated substrate.

Product Release and Catalyst Regeneration: The hydrogenated product is released, and the catalyst is regenerated for the next cycle.

Heterobimetallic complexes containing N-heterocyclic carbene ligands with pyridyl functionalities have also been explored for their catalytic activity in reactions such as α-arylation and tandem Suzuki-Miyaura cross-coupling/transfer hydrogenation. mdpi.com While not directly involving this compound, these studies highlight the potential of incorporating pyridyl moieties into ligand scaffolds for creating sophisticated bimetallic catalysts.

Oxidative Cyclization Reactions in the Presence of Metal Ions

This compound and related pyridyl-thiourea derivatives can undergo oxidative cyclization in the presence of metal ions, particularly copper(II). This reaction typically leads to the formation of heterocyclic compounds, such as 2-aminobenzothiazoles from N-aryl-N'-pyridylthioureas.

The reaction of N-benzoyl-N′-(2-pyridyl)thiourea with an excess of copper(II) chloride results in an oxidative cyclization and subsequent coordination polymerization. researchgate.netresearchgate.net A similar copper(II)-mediated cyclization of an N-aryl-N'-pyridylthiourea to a substituted 2-aminobenzothiazole (B30445) has been reported to proceed through a mechanism involving C-H bond activation. researchgate.net The copper(II) center is believed to facilitate the intramolecular cyclization, and in some cases, is reduced to copper(I) during the process.

The proposed mechanism for the copper-mediated oxidative cyclization of a generic N-phenyl-N'-(2-pyridinyl)thiourea is as follows:

Coordination: The thiourea ligand coordinates to the Cu(II) center.

Intramolecular Electrophilic Attack: The thiocarbonyl sulfur attacks the ortho-position of the phenyl ring.

Deprotonation and Oxidation: A proton is lost from the phenyl ring, and the resulting intermediate is oxidized, leading to the formation of the benzothiazole (B30560) ring.

Rearomatization: The system rearomatizes to give the stable 2-aminobenzothiazole product.

This type of reactivity highlights the dual role of the metal ion, which not only acts as a template to bring the reactive moieties in proximity but also participates in the redox chemistry of the transformation.

Development as Chemosensors and Recognition Agents

The structural features of this compound, namely the hydrogen-bond donating N-H groups and the metal-coordinating pyridinyl and thiocarbonyl groups, make it an excellent candidate for the development of chemosensors for ions. nih.gov

Selective Recognition of Metal Ions (e.g., Cu(II), Fluoride)

Copper(II) Ion Recognition: Pyridyl-thiourea derivatives have been investigated as ionophores for the detection of Cu(II) ions. The coordination of both the pyridinyl nitrogen and the thiocarbonyl sulfur to the copper ion leads to a change in the electronic properties of the molecule, which can be detected by spectroscopic methods such as UV-vis absorption spectroscopy. This interaction can result in a color change, allowing for the colorimetric sensing of Cu(II). rsc.orgnih.govresearchgate.nettsijournals.com The presence of the two pyridinyl groups in this compound can enhance the binding affinity and selectivity for metal ions that prefer a square planar or octahedral coordination geometry, such as Cu(II).

The binding of Cu(II) to a pyridyl-thiourea sensor can induce deprotonation of the thiourea N-H protons, leading to a significant red shift in the absorption spectrum. rsc.org

Fluoride (B91410) Ion Recognition: The acidic N-H protons of the thiourea moiety are capable of forming strong hydrogen bonds with basic anions like fluoride (F⁻). This interaction can be exploited for the development of fluoride sensors. rsc.orgrsc.org The binding of fluoride to the thiourea N-H groups perturbs the electronic structure of the sensor molecule, which can lead to a colorimetric or fluorescent response. In many cases, the interaction with fluoride is strong enough to cause deprotonation of the thiourea, resulting in a distinct color change. mdpi.com Pyridine-containing chemosensors have also been shown to be effective for fluoride detection. rsc.org

The selectivity for fluoride over other halides (Cl⁻, Br⁻, I⁻) is often high due to the higher basicity and smaller size of the fluoride ion, which allows for stronger hydrogen bonding interactions.

The following table summarizes the recognition capabilities of related pyridyl-thiourea systems for Cu(II) and F⁻.

AnalyteSensor TypePrinciple of DetectionObservable Change
Cu(II) Pyridyl-thioureaCoordinationColorimetric/UV-vis shift
Fluoride Pyridyl-thioureaHydrogen Bonding/DeprotonationColorimetric/Fluorescent

Sensing Mechanisms and Signal Transduction

The sensing mechanism of chemosensors based on this compound depends on the nature of the analyte.

For Metal Ions (e.g., Cu(II)): The primary interaction is coordination. The pyridinyl nitrogen atoms and the thiocarbonyl sulfur atom act as donor sites for the metal ion. This coordination event alters the electronic energy levels of the sensor molecule. Signal transduction often occurs through a chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ) effect, or through changes in the intramolecular charge transfer (ICT) character of the molecule, leading to a colorimetric response. In a typical colorimetric sensor, the coordination of the metal ion leads to a shift in the absorption maximum to a longer wavelength (red shift), resulting in a visible color change. rsc.org

For Anions (e.g., Fluoride): The sensing mechanism is primarily based on hydrogen bonding between the thiourea N-H protons and the anion. acs.orgresearchgate.net For highly basic anions like fluoride, this interaction can lead to deprotonation of the thiourea. The signal transduction can occur through several pathways:

Colorimetric Change: Deprotonation increases the electron density on the thiourea backbone, which can be delocalized into an attached chromophore, causing a significant change in the absorption spectrum and a visible color change.

Fluorescence "Turn-on" or "Turn-off": The binding of the anion can disrupt or promote photoinduced electron transfer (PET) processes. If the unbound sensor is non-fluorescent due to PET quenching, anion binding can inhibit this process, leading to a "turn-on" fluorescence response. rsc.org Conversely, if the unbound sensor is fluorescent, anion binding might introduce a quenching pathway.

Intramolecular Charge Transfer (ICT): The increased electron density upon deprotonation can enhance ICT, leading to a red-shifted emission or a new emission band.

The incorporation of pyridyl groups can also play a role in anion sensing by providing additional interaction sites or by modulating the acidity of the N-H protons.

Applications in Supramolecular Chemistry and Crystal Engineering

This compound is a molecule of significant interest in the fields of supramolecular chemistry and crystal engineering. Its structural features, particularly the presence of multiple hydrogen bond donors (N-H groups) and acceptors (pyridyl nitrogen and thiourea sulfur atoms), along with the steric influence of the methyl groups, allow for the rational design of complex, self-assembled architectures and solid-state materials with tailored properties. The interplay between hydrogen bonding, π-π stacking, and steric effects governs the formation of supramolecular synthons, which are the fundamental building blocks in crystal engineering.

Design of Controlled Self-Assembly Architectures

The design of controlled self-assembly architectures relies on the predictable and directional nature of non-covalent interactions. In N,N'-bis(pyridinyl)thiourea derivatives, the thiourea moiety and the pyridyl rings provide a versatile platform for establishing specific hydrogen bonding patterns. The substitution on the pyridyl ring, such as the methyl group in the 6-position, plays a critical role in directing the self-assembly process by influencing the conformation of the molecule and the accessibility of the hydrogen bonding sites.

Research on analogous compounds, such as N,N'-bis(2-pyridyl)thiourea, has shown that these molecules can form one-dimensional zigzag chains through a combination of intramolecular and intermolecular N-H···N(pyridyl) hydrogen bonds. researchgate.net However, the introduction of a methyl group at the 6-position on the pyridyl ring, as in this compound, is expected to introduce significant steric hindrance. researchgate.net This steric clash can disrupt the planarity of the molecule and hinder the formation of the otherwise favorable intramolecular hydrogen bond between the thiourea N-H and the pyridyl nitrogen. washington.edu

This disruption of intramolecular bonding can, in turn, promote intermolecular interactions, leading to different self-assembly motifs. For instance, instead of forming intramolecularly-stabilized chains, the molecule may favor the formation of dimers or tapes through intermolecular N-H···S=C hydrogen bonds, a common motif in thiourea chemistry. The pyridyl nitrogen, being less sterically hindered for intermolecular interactions than for intramolecular ones, can then participate in forming higher-order structures, linking these dimers or tapes into two- or three-dimensional networks.

The expected impact of the 6-methyl substituent on the primary hydrogen bonding interactions is summarized in the table below, based on findings from related structures.

Interaction TypeUnsubstituted N,N'-bis(2-pyridyl)thioureaThis compound (Predicted)Rationale for Prediction
Intramolecular N-H···N(pyridyl) Commonly observed, leading to planar conformations and chain formation. researchgate.netLikely disfavored or weakened.Steric hindrance from the ortho-methyl group reduces the stability of the hydrogen-bonded pseudo-ring. researchgate.net
Intermolecular N-H···S=C Can be present, but often secondary to N-H···N interactions.Expected to be a dominant interaction, leading to the formation of centrosymmetric dimers.With intramolecular interactions sterically hindered, the N-H and C=S groups are more available for intermolecular bonding.
Intermolecular N-H···N(pyridyl) Forms links between molecules to create chains. researchgate.netMay form connections between the primary dimeric units, leading to tapes or sheets.The pyridyl nitrogen remains an effective hydrogen bond acceptor for intermolecular interactions.

Engineering Solid-State Materials with Specific Properties

The ability to control the self-assembly of this compound allows for the engineering of solid-state materials with specific and predictable properties. The nature of the supramolecular architecture directly influences the macroscopic properties of the crystal, such as its thermal stability, solubility, and even its optical and mechanical characteristics.

By understanding the influence of the methyl group, it is possible to design co-crystals where this compound acts as a "tecton" or building block in conjunction with other molecules (co-formers). The selection of co-formers with complementary hydrogen bonding sites can steer the assembly towards desired network topologies. For example, dicarboxylic acids could be used as guest molecules to link the bis(pyridyl)thiourea units through N(pyridyl)···H-O hydrogen bonds, creating robust, extended frameworks.

The steric hindrance provided by the 6-methyl groups can also be exploited to create porous materials. If the self-assembly can be directed in a way that prevents dense packing of the molecules, voids or channels can be formed within the crystal lattice. These porous structures could have potential applications in gas storage or as molecular sieves.

The properties of solid-state materials engineered from substituted pyridyl thioureas are directly correlated with their structural motifs, as illustrated in the table below based on observations from analogous systems.

Supramolecular MotifResulting Crystal PackingPotential Material Properties
1D Chains Anisotropic packing, with strong interactions along the chain and weaker interactions between chains.Anisotropic mechanical and thermal expansion properties. Potential for linear optical phenomena.
2D Sheets Layered structures, with strong in-plane interactions and weaker inter-layer interactions.Can exhibit properties related to intercalation of guest molecules between layers. May have anisotropic conductivity.
3D Networks Isotropic packing with strong interactions in all directions.Higher melting points and thermal stability. Lower solubility. Potential for porosity if the network is open.

Conclusion and Future Research Perspectives

Synthesis and Structural Versatility of N,N'-Bis(6-methyl-2-pyridinyl)thiourea

The synthesis of this compound can be achieved through established synthetic protocols for N,N'-diarylthioureas. A common and effective method involves the reaction of 2-amino-6-methylpyridine (B158447) with a suitable thiocarbonyl transfer reagent. One such approach is the treatment of 2-amino-6-methylpyridine with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) in a solvent like dichloromethane. nih.gov This method is generally clean and provides the desired symmetric thiourea (B124793) in good yield.

The structural architecture of this compound is notable for its potential for rich hydrogen bonding interactions. A key feature common to 2-pyridylthioureas is the formation of an intramolecular hydrogen bond between one of the thiourea N-H protons and the nitrogen atom of a pyridyl ring. researchgate.netwashington.edu This interaction contributes to a more planar conformation of that part of the molecule. The presence of two 6-methyl-2-pyridinyl groups introduces several important structural aspects:

Intermolecular Interactions: The second N-H proton remains available for intermolecular hydrogen bonding, often forming N-H···S=C interactions with adjacent molecules, leading to the formation of dimers or extended supramolecular networks in the solid state. researchgate.netwashington.eduresearchgate.net

Steric Influence: The methyl groups at the 6-position of the pyridine (B92270) rings exert a steric influence that can affect the dihedral angles between the pyridyl rings and the central thiourea moiety, thereby modulating the molecule's planarity and crystal packing. washington.edu

These structural features endow this compound with considerable versatility, making it an attractive building block for crystal engineering and the design of supramolecular assemblies.

Structural Feature Description Reference
Synthesis Method Reaction of 2-amino-6-methylpyridine with 1,1'-thiocarbonyldiimidazole. nih.gov
Intramolecular H-Bond Expected N-H···N interaction between the thiourea proton and the pyridyl nitrogen. researchgate.netwashington.edu
Intermolecular H-Bond Potential for N-H···S interactions, leading to dimers or chains. researchgate.netresearchgate.net
Conformation The planarity is influenced by substitution on the pyridine rings and hydrogen bonding. washington.edu

Potential for Diverse Coordination Chemistry and Advanced Materials

This compound is a versatile ligand for coordination chemistry due to the presence of multiple donor sites: the soft thiocarbonyl sulfur atom and the hard nitrogen atoms of the two pyridyl rings. researchgate.net This ambidentate character allows it to coordinate with a wide variety of metal ions in different modes.

Potential Coordination Modes:

Monodentate: Coordination can occur solely through the sulfur atom, which is common for thiourea derivatives.

Bidentate Chelating: The ligand can form a stable chelate ring by coordinating to a metal center through the sulfur atom and one of the pyridyl nitrogen atoms.

Bidentate Bridging: The ligand can bridge two metal centers, coordinating to one via the sulfur atom and to the other via a pyridyl nitrogen, or by using both pyridyl nitrogens.

This coordination flexibility allows for the construction of a diverse range of metal complexes, from simple mononuclear species to complex polynuclear structures and coordination polymers. The choice of metal precursor, solvent, and reaction conditions can be used to direct the self-assembly process towards desired architectures.

The ability to form stable and structurally diverse metal complexes makes this compound a promising candidate for the development of advanced materials. The incorporation of this ligand into metal-organic frameworks (MOFs) or coordination polymers could lead to materials with applications in:

Catalysis: Thiourea-based organocatalysts are known for their ability to activate substrates through hydrogen bonding. rsc.org Metal complexes of this compound could serve as heterogeneous or homogeneous catalysts for various organic transformations.

Sensing: The pyridyl groups can act as recognition sites, and coordination with specific metal ions could induce a measurable optical or electrochemical response, enabling its use as a chemosensor. nih.govmdpi.com

Functional Materials: The properties of the resulting metal complexes, such as luminescence or magnetic behavior, can be tuned by the choice of the metal ion, opening avenues for the creation of novel photoactive or magnetic materials.

Coordination Mode Donor Atoms Involved Resulting Structure
MonodentateSSimple complex
Bidentate ChelatingS, N(pyridyl)5- or 6-membered chelate ring
Bidentate BridgingS, N(pyridyl); N(pyridyl), N(pyridyl)Dinuclear or polynuclear complex

Emerging Research Directions and Interdisciplinary Opportunities

The unique structural and coordination properties of this compound open up several exciting avenues for future research. A primary direction is the systematic exploration of its coordination chemistry with a broad range of transition metals, lanthanides, and actinides. Characterizing the resulting complexes will provide fundamental insights into how the ligand's steric and electronic properties control the structure and reactivity of the metal centers.

Emerging Research Directions:

Organocatalysis: While thioureas are established hydrogen-bond donors in catalysis, investigating this compound in asymmetric catalysis could be a fruitful area, where the pyridyl groups could play a role in substrate orientation. rsc.org

Supramolecular Chemistry: The predictable hydrogen bonding patterns of this molecule can be exploited to construct complex, multi-component supramolecular architectures with tailored topologies and functions.

Bioinorganic Chemistry: Thiourea derivatives have shown a range of biological activities. mdpi.comnih.govmdpi.com Investigating the metal complexes of this compound for potential applications in this area, for example as enzyme inhibitors, represents a significant opportunity.

These research directions inherently foster interdisciplinary collaboration. The development of new catalysts would benefit from partnerships between synthetic inorganic chemists and organic chemists. The design and characterization of advanced materials would require collaboration with materials scientists and physicists. Furthermore, exploring bioinorganic applications would necessitate joint efforts with biochemists and molecular biologists. Computational chemistry will also play a crucial role in modeling the structural, electronic, and reactive properties of both the free ligand and its metal complexes, guiding experimental design and providing deeper understanding of the observed phenomena. waikato.ac.nz

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N,N'-Bis(6-methyl-2-pyridinyl)thiourea, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves the reaction of 6-methyl-2-pyridinylamine with thiophosgene or its derivatives under controlled conditions. For example, analogous thiourea derivatives are synthesized via condensation of substituted amines with thiocarbonyl reagents in polar aprotic solvents like DMF or ethanol . Optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C), and reaction time (24–48 hours). Low yields due to side reactions (e.g., oxidation) can be mitigated by inert atmospheres (N₂/Ar) and catalysts like triethylamine .

Q. How is the crystal structure of this compound determined, and what software tools are essential for data refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses diffractometers (e.g., Bruker D8 Venture), and structure solution employs direct methods via programs like SHELXS or SHELXD . Refinement with SHELXL accounts for thermal parameters, hydrogen bonding, and disorder. Space group determination (e.g., monoclinic P2₁/c) and validation with checkCIF ensure structural integrity .

Q. What spectroscopic techniques are critical for characterizing thiourea derivatives, and how are data interpreted?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., NH signals at δ 9–11 ppm) and aromatic/alkyl carbons.
  • IR : Stretching frequencies for C=S (1200–1250 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm thiourea backbone .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular interactions in this compound influence its supramolecular assembly, and what analytical methods quantify these interactions?

  • Methodological Answer : Hirshfeld surface analysis (e.g., CrystalExplorer) maps close contacts (e.g., N–H⋯S, C–H⋯π). For example, N–H⋯O hydrogen bonds in analogous thiourea-DMF cocrystals contribute to 3D networks . Quantitative metrics include contact percentages (e.g., 20% H⋯H, 15% S⋯H) and 2D fingerprint plots .

Q. What computational approaches are used to predict the coordination behavior of this compound with transition metals?

  • Methodological Answer : Density Functional Theory (DFT) calculates binding energies and orbital interactions. For ambidentate thioureas, Mulliken charges reveal preferential S- or N-binding (e.g., higher S electronegativity favors S-coordination with Cu²⁺) . Molecular docking (e.g., AutoDock) models metal-ligand geometries .

Q. How does the electronic structure of this compound affect its catalytic activity in asymmetric synthesis?

  • Methodological Answer : Thioureas act as hydrogen-bond donors in organocatalysis. Substituent effects (e.g., 6-methyl groups on pyridine) modulate acidity (pKa) and π-π stacking. Kinetic studies (e.g., enantiomeric excess via HPLC) and Hammett plots correlate electronic parameters (σ) with reaction rates .

Data Contradictions and Resolution

Q. Discrepancies in reported crystallographic parameters for thiourea derivatives: How can researchers validate structural models?

  • Methodological Answer : Cross-validate with Cambridge Structural Database (CSD) entries. For example, compare unit cell parameters (e.g., a, b, c, β) and hydrogen-bond distances. Use R-factor convergence (<5%) and residual electron density maps to assess model quality .

Q. Conflicting reports on thiourea’s binding mode (S- vs. N-donor): What experimental techniques resolve this ambiguity?

  • Methodological Answer : X-ray absorption spectroscopy (XAS) identifies metal-ligand coordination (e.g., S K-edge for S-binding). ¹H NMR titration in CDCl₃ monitors chemical shifts upon metal addition (e.g., downfield NH shifts indicate N-binding) .

Tables of Key Data

Property Value/Technique Reference
Crystal System Monoclinic (P2₁/c)
Unit Cell Parameters a = 9.2360 Å, b = 7.2232 Å, c = 25.2555 Å
Hydrogen Bonds N–H⋯O (2.8–3.0 Å)
Thermal Stability Decomposition >250°C (TGA)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.